pelargonidin 3-O-rutinoside betaine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

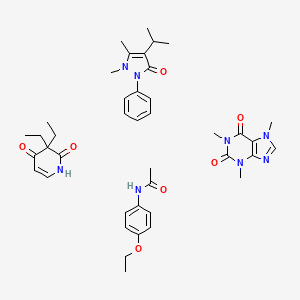

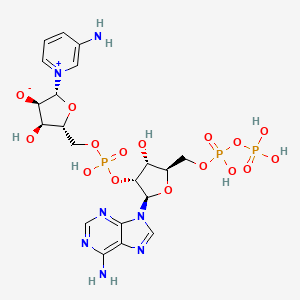

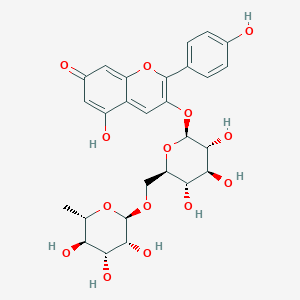

Pelargonidin 3-O-rutinoside betaine is the conjugate base of pelargonidin 3-O-rutinoside; major species at pH 7.3. It is a conjugate base of a pelargonidin 3-O-rutinoside.

科学的研究の応用

1. Bioavailability and Metabolism

Pelargonidin-3-O-rutinoside (Pg3R) demonstrates notable bioavailability and metabolism characteristics. When orally administered, Pg3R is absorbed in its intact form, reaching a maximum plasma concentration in about 60 minutes. Its metabolism primarily involves demethylation, making the demethylated metabolite dominant in plasma. Interestingly, the bioavailability of Pg3R is significantly higher than that of pelargonidin-3-O-glucoside (Pg3G), suggesting that the rutinoside linkage enhances bioavailability compared to glucoside linkage. This insight is crucial for understanding the biological effects and potential applications of Pg3R in scientific research (Xu et al., 2021).

2. α-Glucosidase Inhibition

Pelargonidin-3-O-rutinoside exhibits significant potential as an α-glucosidase inhibitor. This property is particularly relevant in the context of postprandial hyperglycemia management. The compound was isolated from strawberries, and its structure-activity relationship (SAR) was thoroughly analyzed. This discovery opens avenues for using Pg3R in diabetes research, particularly for improving blood sugar control after meals (Yang Xu et al., 2018).

3. Antioxidant Activity

Pg3R has been investigated for its antioxidant properties. In a study focusing on the bioactive composition of strawberries, Pg3R was identified as a major anthocyanin component, contributing significantly to the antioxidant activity of strawberries. This finding suggests the potential use of Pg3R in nutritional and pharmaceutical applications where antioxidant properties are desirable (A. Cerezo et al., 2010).

4. Interaction with Proteins

The interaction of Pg3R with dairy proteins has been explored. Fluorescence spectroscopy studies show that Pg3R can quench the fluorescence of proteins like β-lactoglobulin and caseinate. This interaction does not significantly alter the protein's secondary structure, implying a potential for Pg3R to be used in food science and nutrition for modifying the properties of protein-rich foods (I. Arroyo-Maya et al., 2016).

特性

分子式 |

C27H30O14 |

|---|---|

分子量 |

578.5 g/mol |

IUPAC名 |

5-hydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-7-one |

InChI |

InChI=1S/C27H30O14/c1-10-19(31)21(33)23(35)26(38-10)37-9-18-20(32)22(34)24(36)27(41-18)40-17-8-14-15(30)6-13(29)7-16(14)39-25(17)11-2-4-12(28)5-3-11/h2-8,10,18-24,26-28,30-36H,9H2,1H3/t10-,18+,19-,20+,21+,22-,23+,24+,26+,27+/m0/s1 |

InChIキー |

QCORKUZRFLLFCU-ASZXTAQUSA-N |

異性体SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=O)C=C(C4=C3)O)C5=CC=C(C=C5)O)O)O)O)O)O)O |

正規SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=O)C=C(C4=C3)O)C5=CC=C(C=C5)O)O)O)O)O)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。